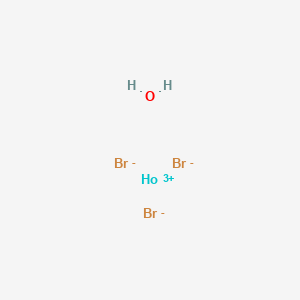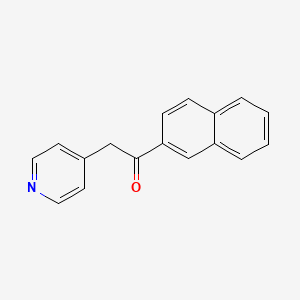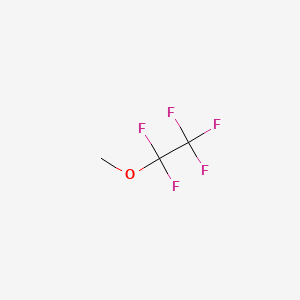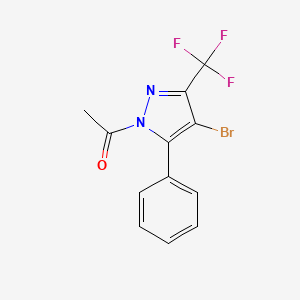
1-Acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole
Übersicht
Beschreibung
1-Acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole is a chemical compound that belongs to the pyrazole family. It has gained significant attention in scientific research due to its potential applications in the field of pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
- Synthesis and Crystal Structure of Pyrazole Derivatives: Xie et al. (2008) synthesized a series of pyrazole derivatives, including 1-acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole. The compound's crystal structure was determined using X-ray diffraction, revealing its monoclinic system and space group details (Xie, Mo, Liu, & Liu, 2008).
Antimicrobial Activity
- Antimicrobial Properties: Farag et al. (2008) identified the antimicrobial activity of phenylpyrazole derivatives. They found that certain compounds, including those similar to 1-acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole, exhibited significant inhibitory effects against pathogenic yeast and mould, suggesting potential as antifungal agents (Farag, Mayhoub, Barakat, & Bayomi, 2008).
Chemical Synthesis Techniques
- Novel Synthesis Methods: Martins et al. (2013) explored brominated trihalomethylenones as precursors for synthesizing various pyrazole derivatives. Their methodology provided a new approach to create compounds like 1-acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole with moderate to good yields (Martins, Sinhorin, Frizzo, Buriol, Scapin, Zanatta, & Bonacorso, 2013).
Organometallic Methods
- Regioflexible Conversion Methods: Schlosser et al. (2002) demonstrated the regioflexible conversion of heterocyclic materials into various isomers using modern organometallic methods. This research highlights the versatile functionalization potential of compounds like 1-acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole (Schlosser, Volle, Leroux, & Schenk, 2002).
Biological Activities
- Bioactive Compound Synthesis: Leelakumar et al. (2022) investigated the synthesis and antibacterial activity of 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole analogues, which are closely related to 1-acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole. These compounds showed promise as antibacterial agents against various bacterial strains (Leelakumar, Nagapurnima, Suresh, Rao, & Shaik, 2022).
Solvent-Free Synthesis
- Solvent-Free Synthesis Approaches: Thirunarayanan and Sekar (2014) developed solvent-free methods for synthesizing N-acetyl pyrazoles. Their work provides insights into environmentally friendly synthesis techniques applicable to compounds like 1-acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole (Thirunarayanan & Sekar, 2014).
Tautomerism Studies
- Tautomerism in Pyrazoles: Trofimenko et al. (2007) studied the tautomerism in 4-bromo substituted 1H-pyrazoles, which is relevant for understanding the behavior of similar compounds like 1-acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole (Trofimenko, Yap, Jové, Claramunt, García, María, Alkorta, & Elguero, 2007).
Spectral Correlation
- Spectral Correlations: Research on spectral correlations and properties of N-acetyl pyrazoles, like those conducted by Thirunarayanan and Sekar (2016), can be applied to 1-acetyl-4-bromo-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole, helping to understand its chemical behavior (Thirunarayanan & Sekar, 2016).
Eigenschaften
IUPAC Name |
1-[4-bromo-5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF3N2O/c1-7(19)18-10(8-5-3-2-4-6-8)9(13)11(17-18)12(14,15)16/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKPALQVTURLLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=C(C(=N1)C(F)(F)F)Br)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF3N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






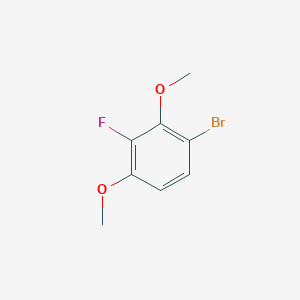
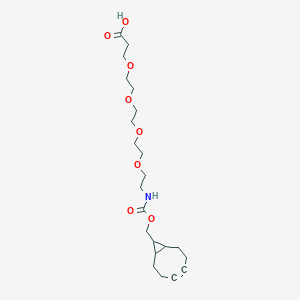
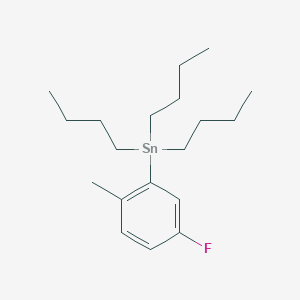
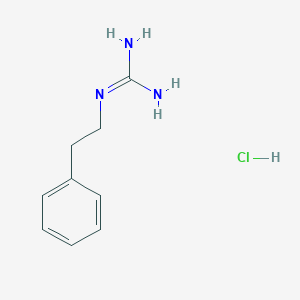

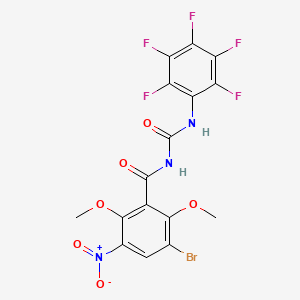
![[(1S)-1-(hydroxymethyl)propyl]carbamic acid benzyl ester](/img/structure/B3040651.png)
